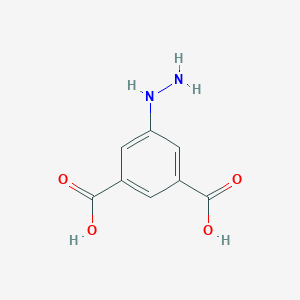

5-ヒドラジニルベンゼン-1,3-ジカルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives and analogs of 5-Hydrazinylbenzene-1,3-dicarboxylic acid often involves reactions with metal ions to form coordination polymers. For example, the reaction of 1-aminobenzene-3,4,5-tricarboxylic acid with Cd(II) and Zn(II) ions results in the formation of new coordination polymers with diverse structures and properties, indicating the synthetic versatility of this chemical class (Shao, Meng, & Hou, 2019).

Molecular Structure Analysis

The molecular structure of coordination polymers derived from 5-Hydrazinylbenzene-1,3-dicarboxylic acid analogs can exhibit various network structures. For instance, the cadmium-based polymer shows a two-dimensional network structure, while the zinc-based polymer also forms a two-dimensional network, albeit with a different arrangement of metal ions and ligands. This diversity in structure is attributed to the different coordination modes offered by the ligands derived from aminobenzoic acid derivatives (Shao, Meng, & Hou, 2019).

Chemical Reactions and Properties

The chemical reactivity of 5-Hydrazinylbenzene-1,3-dicarboxylic acid and its derivatives is highlighted in the formation of coordination polymers and the subsequent investigation of their properties. For example, the coordination polymers exhibit interesting fluorescence properties and thermal stability, demonstrating the potential of these materials in various applications (Shao, Meng, & Hou, 2019).

科学的研究の応用

抗マイコバクテリア剤の開発

5-ヒドラジニルベンゼン-1,3-ジカルボン酸中のヒドラジン部位は、潜在的な抗マイコバクテリア活性を有する誘導体の設計と合成に利用できます。 これらの誘導体は、結核およびその他のマイコバクテリア感染症の治療法として探求することができます .

将来の方向性

While specific future directions for 5-Hydrazinylbenzene-1,3-dicarboxylic acid are not mentioned in the search results, dicarboxylic acids have been studied for their potential in enhancing the biodegradation of polycyclic aromatic hydrocarbons . This suggests that 5-Hydrazinylbenzene-1,3-dicarboxylic acid could also be explored in similar contexts.

作用機序

Target of Action

The primary target of 5-Hydrazinylbenzene-1,3-dicarboxylic acid is the MurE ligase enzyme . This enzyme plays a crucial role in the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The MurE ligase catalyzes the addition of L-Lysine in Gram-positive bacteria or meso-diaminopimelic acid in most Gram-negative bacteria .

Mode of Action

5-Hydrazinylbenzene-1,3-dicarboxylic acid interacts with its target, the MurE ligase, by mimicking the structure of glutamic acid . This interaction inhibits the function of the MurE ligase, thereby disrupting the biosynthesis of peptidoglycan and affecting the integrity of the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway, specifically the step catalyzed by the MurE ligase . By inhibiting this enzyme, 5-Hydrazinylbenzene-1,3-dicarboxylic acid prevents the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells .

Result of Action

The inhibition of the MurE ligase by 5-Hydrazinylbenzene-1,3-dicarboxylic acid leads to the disruption of peptidoglycan biosynthesis . This results in a weakened bacterial cell wall, which can lead to osmotic lysis and ultimately, the death of the bacterial cell .

特性

IUPAC Name |

5-hydrazinylbenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14/h1-3,10H,9H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVVTFIXGGRKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378238 |

Source

|

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121385-69-1 |

Source

|

| Record name | 5-hydrazinylbenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)